![molecular formula C5H8N2OS B3282461 O-((2-methylthiazol-4-yl)methyl)hydroxylamine CAS No. 75051-57-9](/img/structure/B3282461.png)
O-((2-methylthiazol-4-yl)methyl)hydroxylamine
Overview
Description
O-((2-methylthiazol-4-yl)methyl)hydroxylamine, also known as MTM hydroxylamine, is a chemical compound with the molecular formula C5H8N2OS. It is a thioamide derivative used in the synthesis of various compounds, including antibiotics and antitumor agents. MTM hydroxylamine has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry.
Mechanism of Action
O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine is a thioamide derivative that can react with proteins and nucleic acids to introduce a thiol group. The thiol group can then be used for further modification or conjugation with other molecules. The mechanism of action of O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine is based on the reaction between the thioamide group and the target molecule, which results in the formation of a thiol group.
Biochemical and Physiological Effects:
O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine has been shown to have a variety of biochemical and physiological effects. It has been used to modify proteins and nucleic acids, which can alter their function or activity. O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine has been used to study the role of thiol groups in various biological processes, such as protein folding and DNA replication.
Advantages and Limitations for Lab Experiments
O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine has several advantages for use in lab experiments. It is a relatively simple and inexpensive reagent that can be easily synthesized in the laboratory. O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine is also highly reactive and can be used to modify a wide range of proteins and nucleic acids. However, there are also some limitations to the use of O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine. It can be toxic to cells at high concentrations, and its reactivity can also lead to non-specific modification of proteins and nucleic acids.
Future Directions
There are several potential future directions for research on O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine. One area of interest is the development of new methods for the selective modification of proteins and nucleic acids using O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine. Another potential direction is the use of O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine in the synthesis of novel biologically active compounds. Additionally, the antioxidant properties of O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine could be further explored for potential therapeutic applications. Overall, O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine is a versatile reagent with many potential applications in scientific research.
Scientific Research Applications
O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine has been widely used in scientific research as a reagent for the modification of proteins and nucleic acids. It is commonly used to introduce a thiol group onto proteins or nucleic acids, which can then be used for further modification or conjugation with other molecules. O-((2-methylthiazol-4-yl)methyl)hydroxylamine hydroxylamine has also been used in the synthesis of biologically active compounds, such as antibiotics and antitumor agents.
properties
IUPAC Name |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-4-7-5(2-8-6)3-9-4/h3H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXXZLPFZCYZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253576 | |
Record name | O-[(2-Methyl-4-thiazolyl)methyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-((2-methylthiazol-4-yl)methyl)hydroxylamine | |
CAS RN |
75051-57-9 | |
Record name | O-[(2-Methyl-4-thiazolyl)methyl]hydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75051-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-[(2-Methyl-4-thiazolyl)methyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.